(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated aromatic ring, an ethoxy group, a methoxy group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the brominated aromatic precursor. This can be achieved through bromination of the corresponding phenol derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions. The ethoxy and methoxy groups are introduced via etherification reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
The cyclohexyl and imidazolidinone moieties are then introduced through a series of condensation and cyclization reactions. The final step involves the formation of the sulfanylideneimidazolidinone core, which can be achieved by reacting the intermediate with a thiourea derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and etherification steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can be used to study the effects of brominated aromatic compounds on biological systems. Its potential as a bioactive molecule can be explored through various in vitro and in vivo assays.
Medicine
In medicine, this compound may have potential as a therapeutic agent due to its unique structure and reactivity. Research into its pharmacological properties, including its ability to interact with specific molecular targets, could lead to the development of new drugs.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and the sulfanylideneimidazolidinone core are likely to play key roles in its binding affinity and specificity. The compound may exert its effects through modulation of enzymatic activity or by acting as an inhibitor or activator of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic substitution patterns.
Bromine compounds: Compounds containing bromine, which exhibit similar reactivity and oxidation states.
Uniqueness
What sets (5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one apart from similar compounds is its unique combination of functional groups and its potential for diverse reactivity. The presence of both brominated and sulfur-containing moieties provides a distinct chemical profile that can be exploited in various applications.
Properties
Molecular Formula |
C20H25BrN2O3S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H25BrN2O3S/c1-4-26-17-12-13(10-15(21)18(17)25-3)11-16-19(24)23(20(27)22(16)2)14-8-6-5-7-9-14/h10-12,14H,4-9H2,1-3H3/b16-11- |
InChI Key |
FITNNGDKPKRXQQ-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)Br)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)Br)OC |
Origin of Product |
United States |
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